![molecular formula C9H14N2O2S B3273240 Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 58350-46-2](/img/structure/B3273240.png)
Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate
Overview
Description
The compound is a derivative of 2-(Dimethylamino)ethyl methacrylate (DMAEMA), which is a clear, colorless liquid . DMAEMA is a polymethacrylate with attractive properties and is currently used for a wide range of applications, often involving the synthesis of block copolymers .
Synthesis Analysis
The synthesis of DMAEMA-based copolymers has been reported in the literature. For example, DMAEMA has been synthesized directly in aqueous media by reversible addition-fragmentation chain transfer polymerization (RAFT) . Another synthetic process involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 °C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .
Chemical Reactions Analysis
DMAEMA-based polymers have been shown to respond to pH, temperature, and other conditions . They can form polymersomes, which are nanometer-sized spheroidal aggregates that present an aqueous internal compartment, external and internal hydrophilic coronas, and a hydrophobic membrane-like structure separating the coronas .
Scientific Research Applications
Adenosine Receptor Modulation
Thiazoles also exhibit interactions with adenosine receptors. Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate may act as an adenosine receptor antagonist. Researchers investigate its effects on neurotransmission, inflammation, and cardiovascular function. Such compounds could have implications in neurology and cardiology.
Mechanism of Action
While the specific mechanism of action for “Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate” is not available, DMAEMA-based compounds have been studied for their antimicrobial action. The antimicrobial action of partially quaternized poly (2-(dimethylamino)ethyl methacrylate) (PQDMAEMA) copolymers has been reported .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-5-13-8(12)7-6(2)10-9(14-7)11(3)4/h5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HONOJUIGMZEARK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(dimethylamino)-4-methyl-1,3-thiazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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